6-methoxy-2-nitro-1H-benzimidazole
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Overview
Description
6-methoxy-2-nitro-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. The 5-methoxy-2-nitro- substitution introduces a methoxy group at the fifth position and a nitro group at the second position of the benzimidazole ring.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes. For the specific synthesis of benzimidazole, 5-methoxy-2-nitro-, the following methods can be employed:
Metal-Free Synthesis: A novel route for the accelerated synthesis of benzimidazole and its derivatives in an ambient atmosphere has been reported.
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-methoxy-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amino-substituted benzimidazoles and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
6-methoxy-2-nitro-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Materials Science: Benzimidazole derivatives are used as corrosion inhibitors for metals and alloys.
Organic Synthesis: Benzimidazole derivatives are important intermediates in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of benzimidazole, 5-methoxy-2-nitro- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, including those involved in DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: Some benzimidazole derivatives induce apoptosis in cancer cells by increasing intracellular ROS levels and decreasing mitochondrial membrane potential.
Comparison with Similar Compounds
6-methoxy-2-nitro-1H-benzimidazole can be compared with other similar compounds, such as:
2-Mercaptobenzimidazole: This compound has a thiol group at the second position instead of a nitro group.
5-Nitrobenzimidazole: This compound has a nitro group at the fifth position instead of the second position.
2-Aminobenzimidazole: This compound has an amino group at the second position instead of a nitro group.
The unique combination of the methoxy and nitro groups in benzimidazole, 5-methoxy-2-nitro-, may confer distinct properties that make it particularly useful in specific applications.
Properties
CAS No. |
10045-42-8 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxy-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
OIFNPDLEMUEBIV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Key on ui other cas no. |
10045-42-8 |
Synonyms |
Benzimidazole,5-methoxy-2-nitro-(8CI) |
Origin of Product |
United States |
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